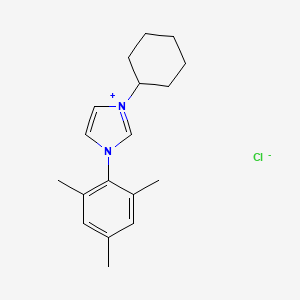

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C18H25ClN2. It belongs to the class of imidazolium salts, which are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a cyclohexyl group and a mesityl group attached to the imidazolium ring, making it a unique and valuable compound in the field of chemistry .

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclohexyl-3-mesityl-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the purity and yield of the product. Industrial production methods may involve the use of automated reactors and purification systems to produce the compound on a larger scale .

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is used as a ligand in metal-catalyzed coupling reactions, such as the Kumada reaction, where it facilitates the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

Solvent and Catalyst in Organic Reactions

- 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is utilized as a solvent and catalyst in organic synthesis. Its ionic liquid characteristics facilitate the dissolution of a wide range of compounds, making it valuable in green chemistry applications.

Table 1: Comparison of Ionic Liquids in Organic Reactions

| Property | This compound | Other Ionic Liquids |

|---|---|---|

| Viscosity | Moderate | Variable |

| Thermal Stability | High | Moderate to High |

| Solubility Range | Broad | Limited |

| Catalytic Activity | High | Variable |

Biology

Biomolecule Extraction and Stabilization

- This compound has shown effectiveness in the extraction and stabilization of biomolecules, including proteins and nucleic acids. Its ionic nature enhances solubility and stability under various conditions.

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting microbial membranes.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of various imidazolium salts found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antimicrobial formulations .

Medicine

Drug Delivery Systems

- Research is ongoing into the use of this compound in drug delivery systems. Its ionic characteristics may facilitate controlled release mechanisms for therapeutic agents.

Table 2: Drug Delivery Potential of Imidazolium Compounds

| Compound | Release Mechanism | Therapeutic Application |

|---|---|---|

| This compound | Ionic interaction | Antimicrobial agents |

| Other Imidazolium Salts | Diffusion-based | Various pharmaceuticals |

Industry

Electrochemical Applications

- The high ionic conductivity of this compound makes it suitable for applications in batteries and supercapacitors. Its ability to function as an electrolyte enhances energy storage systems' performance.

Case Study: Battery Performance

Research has demonstrated that incorporating this compound into battery systems improves charge-discharge efficiency compared to traditional electrolytes .

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolium ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium salts, such as:

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has similar structural features but differs in the substituents attached to the imidazolium ring.

1,3-Dimesitylimidazolium chloride: Another related compound with mesityl groups, but without the cyclohexyl group.

The uniqueness of this compound lies in its combination of cyclohexyl and mesityl groups, which impart distinct chemical properties and reactivity .

Biologische Aktivität

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is a quaternary ammonium compound with the molecular formula C₁₈H₂₅ClN₂. It features a unique imidazolium structure characterized by a cyclohexyl group and a mesityl group at the 1 and 3 positions, respectively. This compound is gaining attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound's structure contributes to its distinctive chemical properties, allowing it to interact with biological membranes and potentially disrupt microbial cell integrity. The imidazolium cation is central to its reactivity, enabling participation in various organic synthesis reactions and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting the integrity of microbial cell membranes, leading to cell death. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Early studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial potential .

- Anti-inflammatory Activity : In vitro assays assessed the compound's effect on cytokine production in macrophages stimulated with lipopolysaccharide (LPS). Results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 50 µg/mL, suggesting that it may inhibit inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | Imidazolium Chloride | Cyclohexyl and mesityl substituents | 32 µg/mL (S. aureus) |

| 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Smaller cyclopentyl group | 64 µg/mL (E. coli) |

| 1-Methyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Methyl group instead of cycloalkyl | Not reported |

The antimicrobial activity of this compound is hypothesized to arise from its ability to interact with lipid bilayers, leading to membrane disruption. This interaction can compromise cell integrity, resulting in leakage of cellular contents and eventual cell death . The anti-inflammatory effects may be mediated through inhibition of specific signaling pathways involved in cytokine production.

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N2.ClH/c1-14-11-15(2)18(16(3)12-14)20-10-9-19(13-20)17-7-5-4-6-8-17;/h9-13,17H,4-8H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJRTELRLIOWGZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCC3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.